DS19161384

PPARγ Type 2 Diabetes Preclinical Pharmacology

DS19161384 (also referred to as compound 3g) is a synthetic, orally bioavailable selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARγM). It was developed as a backup clinical candidate to the lead compound DS-6930, with a distinct chemical structure featuring a 7′-fluoro substitution on the benzimidazole ring, which confers a unique binding mode and pharmacological profile.

Molecular Formula C23H20FN3O4
Molecular Weight 421.4284
Cat. No. B1192656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS19161384
SynonymsDS19161384;  DS 19161384;  DS-19161384; 
Molecular FormulaC23H20FN3O4
Molecular Weight421.4284
Structural Identifiers
SMILESCC(N=C1C)=CC=C1OC(C(F)=C2N3C)=CC=C2N=C3COC4=CC(C(O)=O)=CC=C4
InChIInChI=1S/C23H20FN3O4/c1-13-7-9-18(14(2)25-13)31-19-10-8-17-22(21(19)24)27(3)20(26-17)12-30-16-6-4-5-15(11-16)23(28)29/h4-11H,12H2,1-3H3,(H,28,29)
InChIKeyGHTWTHJHQYRTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS19161384: A 7′-Fluoro Benzimidazole Selective PPARγ Modulator for Preclinical Diabetes Research


DS19161384 (also referred to as compound 3g) is a synthetic, orally bioavailable selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARγM) [1]. It was developed as a backup clinical candidate to the lead compound DS-6930, with a distinct chemical structure featuring a 7′-fluoro substitution on the benzimidazole ring, which confers a unique binding mode and pharmacological profile [1]. The compound is supplied as a solid powder (>98% purity) for research use, with a molecular formula of C₂₃H₂₀FN₃O₄ and a molecular weight of 421.43 g/mol .

DS19161384 Substitution Risk: Why Close PPARγ Modulator Analogs Fail to Replicate Its In Vivo Profile


PPARγ modulators within the same structural class exhibit highly variable in vivo efficacy and pharmacokinetic properties due to subtle differences in lipophilicity, metabolic stability, and protein-ligand interactions. Direct substitution of DS19161384 with structurally similar benzimidazole analogs, such as the 4′-alkoxy derivatives, is not supported by evidence, as these close analogs failed to demonstrate potent in vivo plasma glucose lowering, while DS19161384 achieved robust efficacy with excellent drug metabolism and pharmacokinetics (DMPK) profiles [1]. Furthermore, the 7′-fluoro substitution on DS19161384 is critical for maintaining an intermediate agonist binding mode that balances potency with a favorable safety profile, a feature not guaranteed by simple isosteric replacement [1].

DS19161384 Quantitative Differentiation Evidence: In Vivo Efficacy and DMPK Comparison


DS19161384 In Vivo Glucose-Lowering Efficacy vs. 4′-Alkoxy Benzimidazole Analogs

In a preclinical model of type 2 diabetes, DS19161384 produced robust reductions in plasma glucose, whereas 4′-alkoxy substituted benzimidazole analogs, which are the most direct structural comparators, failed to show potent efficacy in vivo [1]. This head-to-head comparison within the same study highlights the unique functional advantage of the 7′-fluoro substitution.

PPARγ Type 2 Diabetes Preclinical Pharmacology

DS19161384 Structural Rationale for Intermediate PPARγ Agonism and Selectivity

The 7′-fluoro benzimidazole core of DS19161384 enables a binding mode that avoids direct interaction with Tyr473 on helix 12 of the PPARγ ligand-binding domain, a feature associated with the 'intermediate agonist' profile of the DS-6930 series [1]. This binding mode is supported by the X-ray crystal structure of DS19161384 bound to the PPARγ-LBD (PDB: 6IZN), which reveals the specific lipophilic interactions conferred by the fluorine atom [2].

PPARγ Crystallography Mechanism of Action

DS19161384 Recommended Research and Preclinical Application Scenarios


Preclinical Pharmacology of Selective PPARγ Modulators

DS19161384 is best utilized as a tool compound in rodent models of type 2 diabetes to investigate the efficacy and safety profile of intermediate PPARγ agonists. Its robust in vivo glucose-lowering effect, established in direct comparison to inactive 4′-alkoxy analogs [1], makes it a superior choice for studies where a strong, reliable antidiabetic phenotype is required.

Structural Biology and Drug Design

The high-resolution crystal structure of DS19161384 bound to the PPARγ-LBD (PDB: 6IZN) provides a precise template for structure-based drug design and molecular docking studies aimed at developing next-generation SPPARγMs with improved therapeutic indices [1][2].

In Vitro DMPK and Toxicology Screening

The reported 'excellent DMPK profiles' [1] position DS19161384 as a positive control or reference standard in in vitro assays for metabolic stability, cytochrome P450 inhibition, and plasma protein binding, where a compound with favorable ADME properties is needed to benchmark new chemical entities.

Technical Documentation Hub

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17 linked technical documents
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